1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)-3,3-dimethylbutan-1-one
CAS No.:
Cat. No.: VC13656154
Molecular Formula: C12H22N2O
Molecular Weight: 210.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H22N2O |
|---|---|
| Molecular Weight | 210.32 g/mol |
| IUPAC Name | 1-[(3aR,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrol-5-yl]-3,3-dimethylbutan-1-one |
| Standard InChI | InChI=1S/C12H22N2O/c1-12(2,3)6-11(15)14-7-9-4-5-13-10(9)8-14/h9-10,13H,4-8H2,1-3H3/t9-,10+/m1/s1 |
| Standard InChI Key | KFYDBSVWVIFBOH-ZJUUUORDSA-N |
| Isomeric SMILES | CC(C)(C)CC(=O)N1C[C@H]2CCN[C@H]2C1 |
| SMILES | CC(C)(C)CC(=O)N1CC2CCNC2C1 |
| Canonical SMILES | CC(C)(C)CC(=O)N1CC2CCNC2C1 |
Introduction
The compound 1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)-3,3-dimethylbutan-1-one is a complex organic molecule featuring a unique bicyclic structure. It belongs to the broader class of pyrrolidine derivatives, which are known for their diverse biological activities. This compound is of interest in medicinal chemistry due to its potential pharmacological properties, which can be influenced by its structural characteristics.
Synthesis and Reactivity
The synthesis of compounds like 1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)-3,3-dimethylbutan-1-one typically involves multi-step synthetic routes. These methods are optimized for yield and stereoselectivity to maintain the desired cis configuration throughout the synthesis process.
The reactivity of such compounds can be attributed to their functional groups, which allow for modifications to enhance pharmacological profiles or create derivatives with improved activity.
Biological Activities and Potential Applications
While specific biological activities of 1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)-3,3-dimethylbutan-1-one are not detailed in available sources, compounds with similar structures have shown promise in various therapeutic areas. These include anti-cancer, anti-inflammatory, and other pharmacological properties .
Research Findings and Future Directions
Research on compounds like 1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)-3,3-dimethylbutan-1-one is ongoing, with a focus on understanding their interaction with biological systems. This involves studying their three-dimensional conformation and electronic properties using techniques like Density Functional Theory calculations and crystallographic studies.
Future research directions may include exploring the therapeutic potential of this compound and its derivatives, particularly in areas where pyrrolidine derivatives have shown promise.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume